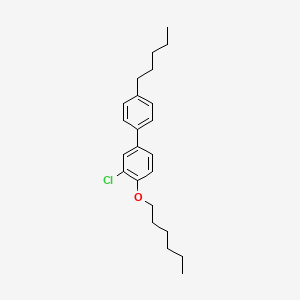![molecular formula C22H20O6 B14391586 2-[Bis(4-hydroxy-3-methoxyphenyl)methyl]benzoic acid CAS No. 88101-51-3](/img/structure/B14391586.png)
2-[Bis(4-hydroxy-3-methoxyphenyl)methyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Bis(4-hydroxy-3-methoxyphenyl)methyl]benzoic acid is an organic compound characterized by its complex aromatic structure This compound features a benzoic acid core with two 4-hydroxy-3-methoxyphenyl groups attached via a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(4-hydroxy-3-methoxyphenyl)methyl]benzoic acid typically involves the benzylation of 4-hydroxy-3-methoxyphenylacetic acid. This process can be achieved through the reaction of 4-hydroxy-3-methoxyphenylacetic acid with benzyl chloride in the presence of a base such as sodium hydroxide . The reaction conditions often require refluxing the mixture to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[Bis(4-hydroxy-3-methoxyphenyl)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-[Bis(4-hydroxy-3-methoxyphenyl)methyl]benzoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.
Industry: It is used in the synthesis of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-[Bis(4-hydroxy-3-methoxyphenyl)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity. It can act as an antioxidant by scavenging free radicals and preventing oxidative damage. Additionally, its ability to undergo electrophilic aromatic substitution allows it to interact with various biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-3-methoxybenzoic acid: Known for its antioxidant properties.
2-Hydroxy-4-methoxybenzoic acid: Used in the synthesis of pharmaceuticals and dyes.
Bis(2-hydroxy-4-methoxyphenyl)methanone: Utilized in UV filters and sunscreens.
Uniqueness
2-[Bis(4-hydroxy-3-methoxyphenyl)methyl]benzoic acid stands out due to its unique structure, which combines two 4-hydroxy-3-methoxyphenyl groups with a benzoic acid core
Propiedades
Número CAS |
88101-51-3 |
|---|---|
Fórmula molecular |
C22H20O6 |
Peso molecular |
380.4 g/mol |
Nombre IUPAC |
2-[bis(4-hydroxy-3-methoxyphenyl)methyl]benzoic acid |
InChI |
InChI=1S/C22H20O6/c1-27-19-11-13(7-9-17(19)23)21(14-8-10-18(24)20(12-14)28-2)15-5-3-4-6-16(15)22(25)26/h3-12,21,23-24H,1-2H3,(H,25,26) |
Clave InChI |
DGRJEAKHDKSKTD-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C(C2=CC(=C(C=C2)O)OC)C3=CC=CC=C3C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


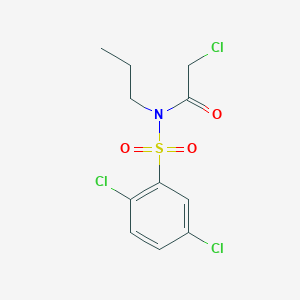
![Benzoic acid;4-[1-(4-hydroxyphenyl)-2-methylpropyl]phenol](/img/structure/B14391517.png)



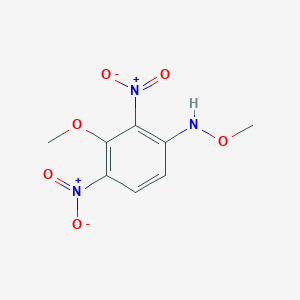
![N,N'-{Methylenebis[5-(diethylamino)-2,1-phenylene]}diacetamide](/img/structure/B14391543.png)
![2-[1-(2,5-Dimethoxyphenyl)-2-methylpropyl]-1,4-dimethoxybenzene](/img/structure/B14391544.png)
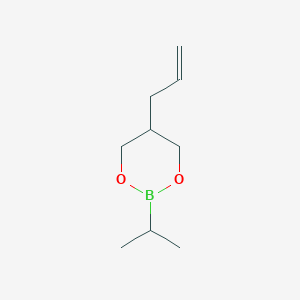

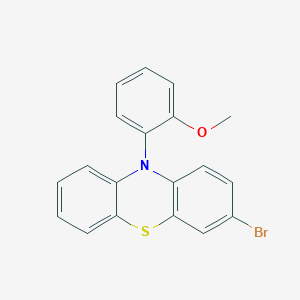

![2,3-Bis[(4-nitrophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14391573.png)
